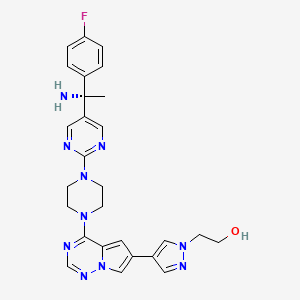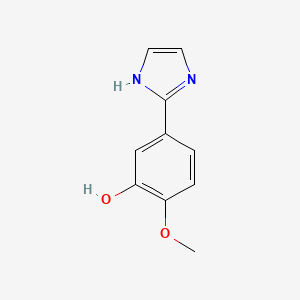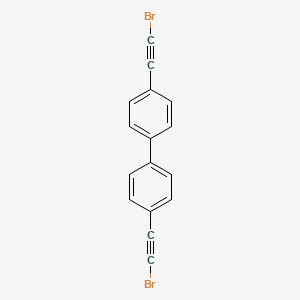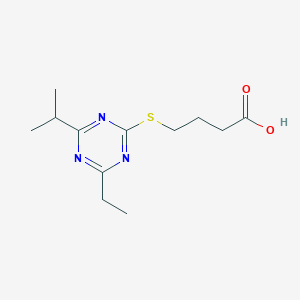![molecular formula C31H22O2 B11927338 (S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927338.png)
(S)-2-Hydroxy-2'-[(R)-hydroxy(1-naphthyl)methyl]-[1,1'-binaphthalene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] is a chiral compound that exhibits axial chirality due to the hindered rotation around the central carbon-carbon bond. This compound is part of the binaphthalene family, which is known for its stability and resistance to racemization. The unique structure of this compound makes it an important ligand in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] can be achieved through several methods. One common approach involves the asymmetric oxidative coupling of 2-naphthol using copper(II) chloride as an oxidant. The chiral ligand in this reaction is (S)-(+)-amphetamine . Another method involves the use of iron(III) chloride as an oxidant, where the mechanism includes the complexation of iron(III) into the hydroxyl group, followed by a radical coupling reaction of the naphthol rings .
Industrial Production Methods
Industrial production of this compound often involves the optical resolution of racemic mixtures. One method uses the alkaloid N-benzylcinchonidinium chloride to form a crystalline inclusion compound, which allows for the separation of enantiomers . Another method involves esterification with pentanoyl chloride, followed by enzymatic hydrolysis using cholesterol esterase .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] has a wide range of applications in scientific research:
Biology: The compound is used in the study of chiral recognition and enantioselective processes.
Mécanisme D'action
The mechanism by which (S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] exerts its effects involves its ability to form stable chiral complexes with metal ions. These complexes can then participate in various catalytic processes, promoting enantioselective reactions. The molecular targets and pathways involved include the coordination of the hydroxyl groups to metal centers, which facilitates the formation of chiral environments for catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-1,1’-Bi(2-naphthol): Another chiral binaphthalene compound used in asymmetric synthesis.
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Used as a ligand in enantioselective catalysis.
Uniqueness
(S)-2-Hydroxy-2’-[®-hydroxy(1-naphthyl)methyl]-[1,1’-binaphthalene] is unique due to its specific chiral configuration and the presence of both hydroxyl and naphthyl groups. This combination allows for the formation of highly stable and selective chiral complexes, making it particularly valuable in asymmetric synthesis and catalysis.
Propriétés
Formule moléculaire |
C31H22O2 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
1-[2-[(R)-hydroxy(naphthalen-1-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C31H22O2/c32-28-19-17-22-10-3-6-14-25(22)30(28)29-24-13-5-2-9-21(24)16-18-27(29)31(33)26-15-7-11-20-8-1-4-12-23(20)26/h1-19,31-33H/t31-/m1/s1 |
Clé InChI |
IGROPODNLOBHGI-WJOKGBTCSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2[C@H](C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]hexanoate](/img/structure/B11927267.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)
![[(6aR,9R,10S)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B11927271.png)




![[(3R,6R)-6-[(3S,5R,7R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B11927291.png)
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2'-[[(tert-butyl)diphenylsilyl]oxy]-[1,1'-binaphthalen]-2-ol](/img/structure/B11927294.png)
![2-Cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B11927305.png)


![(3R,4R,5R)-3,4-bis[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B11927326.png)
